3-(3-Ethylphenoxy)piperidine
Overview
Description
3-(3-Ethylphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The presence of the 3-ethylphenoxy group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Piperidine, a major component of 3-(3-ethylphenoxy)piperidine, has been found to have anticancer potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
Piperine, a piperidine alkaloid, has been reported to have bioavailability enhancing abilities
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . They also regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Analysis
Biochemical Properties
3-(3-Ethylphenoxy)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This interaction highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including this compound, have been reported to exhibit antioxidant, anti-inflammatory, and bioavailability-enhancing properties . These effects are mediated through the modulation of signaling pathways such as the NF-κB pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes results in the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This process involves a tightly coupled electron-proton transfer, which is essential for the compound’s biochemical activity . Furthermore, the compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, exhibit stability under various conditions, which is essential for their sustained biochemical activity . The degradation of the compound over time can lead to changes in its efficacy and potential side effects. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as increased bioavailability and enhanced therapeutic efficacy . At higher doses, it can lead to toxic or adverse effects, including respiratory paralysis and multiple organ dysfunctions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes ring contraction through the activation of the N-H bond, leading to the formation of a pyrrolidine product . This process involves a series of enzymatic reactions that are essential for the compound’s metabolism and biochemical activity. Additionally, the compound’s interaction with other enzymes and cofactors can influence metabolic flux and metabolite levels, further highlighting its role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through various transporters and binding proteins, which facilitate its localization and accumulation within specific cellular compartments . This process is essential for the compound’s interaction with target biomolecules and its subsequent biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with target biomolecules and its subsequent biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenoxy)piperidine typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Hydrogenation of pyridine derivatives is also a common method for producing piperidine compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethylphenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Ethylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with similar structural features.
3-(4-Ethylphenoxy)piperidine: A closely related compound with the ethyl group in a different position on the phenoxy ring.
3-(3-Methylphenoxy)piperidine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-(3-Ethylphenoxy)piperidine is unique due to the specific positioning of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-ethylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVCYKZPVACUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663034 | |
Record name | 3-(3-Ethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-21-3 | |
Record name | 3-(3-Ethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.